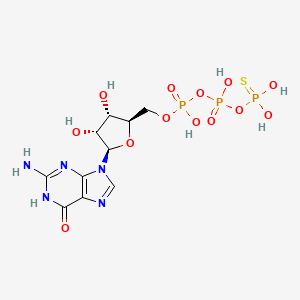
N-(1-Carboxy-2,2-dimethylpropyl)phthalimide
説明
“N-(1-Carboxy-2,2-dimethylpropyl)phthalimide” is a derivative of phthalimide . Phthalimide is the organic compound with the formula C6H4(CO)2NH . It is the imide derivative of phthalic anhydride . It is a sublimable white solid that is slightly soluble in water but more so upon addition of base . It is used as a precursor to other organic compounds as a masked source of ammonia .
Synthesis Analysis
Phthalimide can be prepared by heating phthalic anhydride with alcoholic ammonia giving 95–97% yield . Alternatively, it may be prepared by treating the anhydride with ammonium carbonate or urea . It can also be produced by ammoxidation of o-xylene . Alkyl phthalimides are useful precursors to amines in chemical synthesis, especially in peptide synthesis where they are used "to block both hydrogens and avoid racemization of the substrates" .Chemical Reactions Analysis
Phthalimide is readily deprotonated by hydroxide to give the corresponding anion, this reacts with bromine to give the N-bromophthalimide product . Gabriel Phthalimide Synthesis is a method of obtaining primary aliphatic amines . In this reaction, phthalimide is converted into its potassium salt by treatment with alcoholic KOH .科学的研究の応用
Synthesis and Characterization of Poly(amide-imide)s
A study by Behniafar and Banihashemi explored the synthesis and characterization of new soluble and thermally stable aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide. This compound, featuring three preformed imide rings, was synthesized via the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride. The resulting poly(amide-imide)s demonstrated excellent solubility in various solvents and exhibited high glass-transition temperatures (334 to 403°C) and thermal stability, with 10% weight losses occurring between 541 to 568°C under nitrogen. The presence of the phthalimide pendent group contributed to the polymers' superior solubility, higher glass-transition temperatures, and thermal degradation thresholds, compared to polymers without phthalimide pendent groups (Behniafar & Banihashemi, 2004).
Copolymers of 2-(N-phthalimido)ethyl Methacrylate
Jayakumar, Balaji, and Nanjundan conducted studies on copolymers of 2-(N-phthalimido)ethyl methacrylate with methyl methacrylate, synthesizing the monomer from N-(2-hydroxyethyl) phthalimide and methacryloyl chloride. The resulting copolymers, characterized by IR and NMR spectroscopy and thermal analysis, were evaluated for their solubility, intrinsic viscosity, and copolymer compositions. The research provided insights into the reactivity ratios of the monomers and the properties of the resulting copolymers, contributing to a better understanding of the potential applications of these materials in various fields (Jayakumar, Balaji, & Nanjundan, 2000).
Ring Opening of Phthalimide Derivatives
Okunrobo and Usifoh explored the ring opening of phthalimide derivatives with benzylamine, leading to the formation of carboxamides with potential pharmacological applications. This study demonstrated the synthetic versatility of phthalimide derivatives and their potential in generating compounds with significant biological activities, opening new avenues for research in medicinal chemistry (Okunrobo & Usifoh, 2007).
将来の方向性
Phthalimide analogues have been extensively used in medicinal chemistry owing to their wide range of applications as anticonvulsant, antiinflammatory, analgesic, hypolipidemic and immunomodulatory activities . Future research may focus on exploring these properties further and developing new applications for phthalimide derivatives.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEIABQUGXEDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154261 | |
| Record name | α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3850-33-7 | |
| Record name | α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6H-Indeno[1,2-b]pyrido[3,2-E]pyrazin-6-one](/img/structure/B1655493.png)
![6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B1655496.png)
![(R)-1,2,3,4-Tetrahydro-3-(2,3-dihydrobenzofuran-5-yl)-9H-pyrrolo-[3,4-b]quinolin-9-one](/img/structure/B1655498.png)






